Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate
Overview
Description
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a complex organic compound that belongs to the class of nitropyridines It is characterized by the presence of a benzoyl group, a nitro group, and a glycine ester moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to introduce the nitro group at the desired position. This is followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the esterification of glycine with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate
- Methyl 4-methyl-5-nitropyridine-2-carboxylate
- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
Uniqueness
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzoyl and a nitro group on the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(3-benzoyl-5-nitropyridin-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14(20)10-18-16-13(8-12(9-17-16)19(22)23)15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDKFZJZUOEOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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